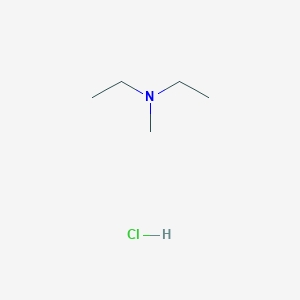
N-ethyl-N-methylethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a clear, colorless to light yellow liquid that is highly flammable and corrosive . This compound is commonly used in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-ethyl-N-methylethanamine;hydrochloride can be synthesized through several methods:
Reductive Amination: This involves the reaction of ethylamine with formaldehyde and hydrogen in the presence of a catalyst such as palladium on carbon.
Alkylation of Secondary Amines: Another method involves the alkylation of N-methylethanamine with ethyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and high-yield synthesis. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Types of Reactions:
Oxidation: N-ethyl-N-methylethanamine can undergo oxidation reactions to form corresponding N-oxides.
Substitution: N-ethyl-N-methylethanamine can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether at low temperatures.
Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: N-oxides of N-ethyl-N-methylethanamine.
Reduction: Primary amines such as ethylamine and methylamine.
Substitution: Various substituted amines depending on the alkyl or acyl group used.
Scientific Research Applications
N-ethyl-N-methylethanamine;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-ethyl-N-methylethanamine;hydrochloride involves its interaction with various molecular targets, primarily through its amine group. It can act as a nucleophile, participating in substitution reactions with electrophiles. Additionally, it can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function . The compound’s effects are mediated through pathways involving amine receptors and enzymes that metabolize amines .
Comparison with Similar Compounds
N,N-Dimethylethanamine: Similar in structure but lacks the ethyl group, making it less bulky and potentially less reactive.
N,N-Diethylethanamine: Contains two ethyl groups, making it more sterically hindered and less nucleophilic compared to N-ethyl-N-methylethanamine.
N-Methylethanamine: A primary amine with only one methyl group, leading to different reactivity and physical properties.
Uniqueness: N-ethyl-N-methylethanamine;hydrochloride is unique due to its specific combination of ethyl and methyl groups attached to the nitrogen atom. This structure imparts distinct steric and electronic properties, making it a valuable intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
51211-54-2 |
|---|---|
Molecular Formula |
C5H14ClN |
Molecular Weight |
123.62 g/mol |
IUPAC Name |
N-ethyl-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C5H13N.ClH/c1-4-6(3)5-2;/h4-5H2,1-3H3;1H |
InChI Key |
JXHZVHFODJSANQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4,14,17-Tetraoxadispiro[4.7.4~13~.7~5~]tetracosane](/img/structure/B14662672.png)

![N,N'-[6-(5-Nitro-2-furyl)-S-triazine-2,4-diyl]bisacetamide](/img/structure/B14662679.png)
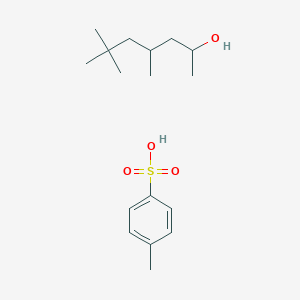

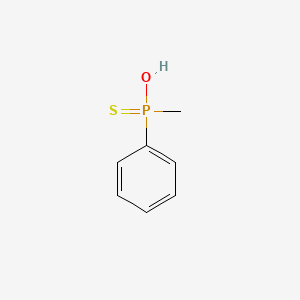
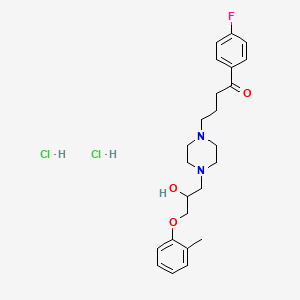
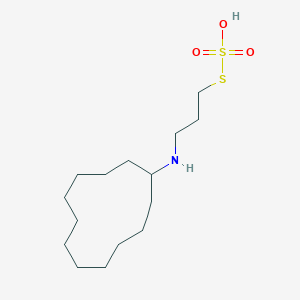

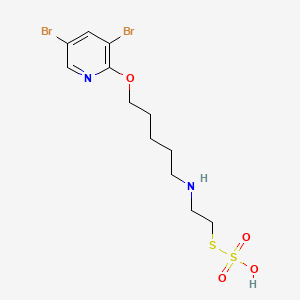
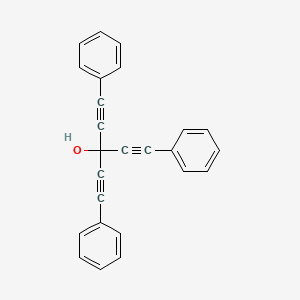
![2-[4-[4-[3,5-Bis(4-nitrophenyl)tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-bis(4-nitrophenyl)tetrazol-2-ium](/img/structure/B14662733.png)
![7H-pyrrolo[3,4-g]quinoxaline](/img/structure/B14662750.png)

